molecular formula C9H6N2O3S B11880331 1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid CAS No. 34330-02-4

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid

Cat. No.: B11880331
CAS No.: 34330-02-4
M. Wt: 222.22 g/mol
InChI Key: JUEVRDXLTGJBSO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22 g/mol . This compound is characterized by its quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings. The presence of both oxo and thioxo groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid can be synthesized through a multi-component reaction involving urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound . The reaction is typically carried out in the presence of a catalyst such as zinc chloride (ZnCl2) in ethanol at elevated temperatures (around 70°C). This method is known for its operational simplicity, mild conditions, and high atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl and thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antitubercular, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, its ability to form hydrogen bonds and interact with various functional groups in biological molecules contributes to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a similar bicyclic core but lacking the oxo and thioxo groups.

    Quinazoline: The parent compound of the quinazoline family, which lacks the tetrahydro and thioxo functionalities.

    Thioxopyrimidine: Another related compound with a thioxo group but differing in the ring structure and substitution pattern.

Uniqueness

1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid is unique due to the presence of both oxo and thioxo groups, which confer distinct reactivity and biological activity

Properties

CAS No.

34330-02-4

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

4-oxo-2-sulfanylidene-1H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3S/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)

InChI Key

JUEVRDXLTGJBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=S)N2

Origin of Product

United States

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